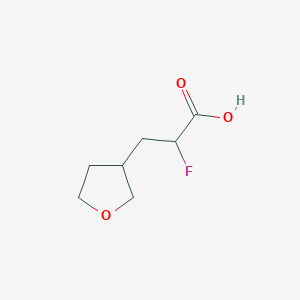
2-Fluoro-3-(oxolan-3-yl)propanoic acid
Übersicht
Beschreibung
2-Fluoro-3-(oxolan-3-yl)propanoic acid is a fluorinated organic compound characterized by the presence of a fluorine atom and an oxolan-3-yl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(oxolan-3-yl)propanoic acid typically involves the fluorination of 3-(oxolan-3-yl)propanoic acid. This can be achieved through various fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The reaction conditions usually require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-(oxolan-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(oxolan-3-yl)propanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 3-(oxolan-3-yl)propanoic acid
Substitution: Hydroxy- or amino-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(oxolan-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe to study biological systems due to its fluorine atom, which can be detected using fluorescence techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-3-(oxolan-3-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug discovery, the fluorine atom can enhance the binding affinity of the compound to its molecular target. The exact molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-(oxolan-3-yl)acetic acid
5-fluoro-3-(oxolan-2-yl)-1H-pyrimidine-2,4-dione
Eigenschaften
IUPAC Name |
2-fluoro-3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIHFOCXSERAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)
![5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1491646.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)
![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)
![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)
![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)
![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)
![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B1491665.png)
